molecular formula C9H11ClN2O B13708597 2-(2-Chloro-4-pyridinyl)morpholine

2-(2-Chloro-4-pyridinyl)morpholine

Cat. No.: B13708597
M. Wt: 198.65 g/mol
InChI Key: WBVXZUTVVJBMEM-UHFFFAOYSA-N
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Description

2-(2-Chloro-4-pyridyl)morpholine is a heterocyclic organic compound that features a morpholine ring substituted with a 2-chloro-4-pyridyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloro-4-pyridyl)morpholine typically involves the reaction of 2-chloro-4-pyridine with morpholine under specific conditions. One common method is to heat the reactants in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction proceeds through nucleophilic substitution, where the morpholine ring attacks the 2-chloro position of the pyridine ring, resulting in the formation of 2-(2-Chloro-4-pyridyl)morpholine.

Industrial Production Methods

Industrial production methods for 2-(2-Chloro-4-pyridyl)morpholine may involve similar synthetic routes but are typically optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloro-4-pyridyl)morpholine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom in the pyridine ring can be replaced by other nucleophiles.

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the pyridine ring or the morpholine ring.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium methoxide, potassium carbonate, and other bases.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridylmorpholine derivatives, while oxidation and reduction can lead to different functionalized compounds.

Scientific Research Applications

2-(2-Chloro-4-pyridyl)morpholine has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory conditions.

    Materials Science: The compound is explored for its potential use in the development of advanced materials, such as polymers and coatings.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.

    Industrial Applications: The compound is used in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2-Chloro-4-pyridyl)morpholine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pyridyl group can engage in π-π interactions or hydrogen bonding, while the morpholine ring can enhance solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Chloro-3-pyridyl)morpholine
  • 2-(2-Chloro-5-pyridyl)morpholine
  • 2-(2-Chloro-6-pyridyl)morpholine

Comparison

2-(2-Chloro-4-pyridyl)morpholine is unique due to the specific positioning of the chlorine atom and the morpholine ring, which can influence its reactivity and interactions with biological targets. Compared to its isomers, it may exhibit different pharmacological profiles and chemical properties, making it a valuable compound for targeted applications.

Properties

Molecular Formula

C9H11ClN2O

Molecular Weight

198.65 g/mol

IUPAC Name

2-(2-chloropyridin-4-yl)morpholine

InChI

InChI=1S/C9H11ClN2O/c10-9-5-7(1-2-12-9)8-6-11-3-4-13-8/h1-2,5,8,11H,3-4,6H2

InChI Key

WBVXZUTVVJBMEM-UHFFFAOYSA-N

Canonical SMILES

C1COC(CN1)C2=CC(=NC=C2)Cl

Origin of Product

United States

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